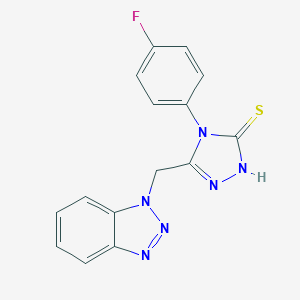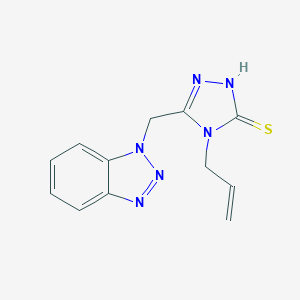![molecular formula C19H20N4O5S B292675 methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292675.png)
methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of thiazolopyrimidines and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. This compound may also modulate the immune system by affecting the production of cytokines and other immune system molecules.
Biochemical and Physiological Effects:
Methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have antimicrobial and antiviral activity. This compound may also have anti-inflammatory effects and may modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several advantages and limitations for lab experiments. The advantages of this compound include its high purity and its potential as a multi-targeted agent for various diseases. The limitations of this compound include its limited solubility and potential toxicity at high concentrations.
Orientations Futures
For the research on this compound include further study of its mechanism of action, potential as a drug delivery agent, diagnostic tool, and its safety and toxicity for clinical use.
Méthodes De Synthèse
The synthesis of methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves the reaction of 2-aminothiazole with ethyl cyanoacetate in the presence of a base to form ethyl 2-amino-4-cyano-5-mercaptothiazole. This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst to form methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. The synthesis of this compound has been optimized to yield a high purity product.
Applications De Recherche Scientifique
Methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promising results in various scientific research applications. This compound has been studied for its potential as an anticancer agent, antimicrobial agent, and antiviral agent. In addition, this compound has been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system.
Propriétés
Formule moléculaire |
C19H20N4O5S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H20N4O5S/c1-9-14(18(24)28-5)15(23-17(21)13(8-20)29-19(23)22-9)10-6-11(25-2)16(27-4)12(7-10)26-3/h6-7,15H,21H2,1-5H3 |
Clé InChI |
FNBFFKRDXBYZMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)
![Ethyl {[2-[(2-ethoxy-2-oxoethyl)sulfanyl]-7-(4-methyl-1-piperazinyl)pyrimido[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B292594.png)



![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![2-[(4-Fluorobenzyl)oxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292607.png)
![2-(Benzyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292608.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)
![1H-benzimidazol-2-yl 2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292615.png)
![2-({2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl}sulfanyl)-4,6-dimethylnicotinonitrile](/img/structure/B292616.png)
![1,3-benzothiazol-2-yl 2-[3-(4-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292617.png)